2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride
Description
Introduction to Azaspiro Compounds in Modern Pharmaceutical Research
Historical Evolution of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic scaffolds emerged as pivotal structures in drug design during the late 20th century, driven by the need to overcome limitations associated with planar aromatic systems. Early applications focused on natural products such as spiruchostatin A, a histone deacetylase inhibitor featuring a spirocyclic epoxyketone moiety. The 1990s saw synthetic spirocycles gain traction, exemplified by the antidepressant drug vortioxetine, which incorporates a 1-azaspiro[5.5]undecane core to enhance serotonin receptor selectivity. By the 2010s, advances in synthetic methodologies enabled the systematic exploration of azaspiro frameworks, particularly those with smaller ring systems like 6-azaspiro[3.4]octane. These developments were fueled by the recognition that spirocycles reduce conformational flexibility, thereby improving binding affinity and minimizing off-target interactions.
A landmark study in 2020 demonstrated that replacing morpholine with a 2-oxa-6-azaspiro[3.3]heptane group in linezolid analogues enhanced metabolic stability while retaining antibacterial potency. This finding underscored the potential of azaspiro systems to address pharmacokinetic challenges in drug candidates. Concurrently, computational analyses revealed that spirocycles’ three-dimensionality improves solubility and membrane permeability compared to flat heterocycles, further cementing their role in modern medicinal chemistry.
Structural Significance of 6-Azaspiro[3.4]octane Frameworks
The 6-azaspiro[3.4]octane framework combines a six-membered azacycle with a four-membered carbocycle, creating a rigid bicyclic system with distinct stereoelectronic properties. The nitrogen atom’s position at the 6th position introduces a basic center capable of forming salt bridges with biological targets, as evidenced in protease inhibitor designs. Key structural features include:
- Conformational Restriction : The spirojunction locks the molecule in a defined conformation, reducing entropy penalties upon binding to enzymes or receptors.
- Steric Shielding : The four-membered ring shields reactive sites, enhancing metabolic stability.
- Tunable Polarity : The nitrogen atom allows for functionalization with acetic acid groups, as seen in 2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride, to modulate solubility and target engagement.
Synthetic routes to 6-azaspiro[3.4]octane derivatives often employ annulation strategies. For instance, cyclopentane ring annulation via intramolecular aldol condensation has been utilized to construct the spirocyclic core. Alternatively, transition-metal-catalyzed [2+2] cycloadditions enable the formation of the four-membered ring from strained alkenes. These methods highlight the scaffold’s versatility in generating diverse derivatives for structure-activity relationship studies.
Academic Relevance of 2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride
2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride serves as a critical intermediate in the synthesis of spirocyclic drug candidates. Its acetic acid moiety facilitates conjugation to pharmacophores, enabling the development of targeted therapies. Recent applications include:
- Antiviral Agents : Derivatives of this compound have been incorporated into SARS-CoV-2 3CL protease inhibitors, where the spirocyclic core occupies the S~4~ subsite, disrupting viral replication. X-ray crystallography studies demonstrate that the 6-azaspiro[3.4]octane framework induces conformational strain in the protease active site, enhancing inhibitory potency.
- Antimicrobial Research : Structural analogs featuring modifications at the 2-position exhibit activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL. The hydrochloride salt improves aqueous solubility, aiding in in vitro assays.
- Kinase Inhibitors : Functionalization of the acetic acid group with aryl substituents yields compounds targeting epidermal growth factor receptor (EGFR), showing promise in non-small cell lung cancer models.
Table 1: Comparative Activity of 6-Azaspiro[3.4]octane Derivatives
The academic interest in this compound stems from its adaptability in addressing multiple therapeutic areas. Ongoing research focuses on optimizing its stereochemistry and derivatization patterns to balance potency and pharmacokinetic properties. For example, introducing chiral centers at the spirojunction has been shown to modulate selectivity for bacterial vs. mammalian targets. Furthermore, its role in PROTAC (Proteolysis-Targeting Chimera) development highlights its potential in degrading disease-relevant proteins through E3 ligase recruitment.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-(6-azaspiro[3.4]octan-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)3-7-4-9(5-7)1-2-10-6-9;/h7,10H,1-6H2,(H,11,12);1H |
InChI Key |
KMZNVROWLFIDHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(C2)CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Annulation Approaches
A key publication describes three synthetic routes to 2-azaspiro[3.4]octane derivatives, which can be adapted for the 6-azaspiro variant by appropriate substitution:
Route A: Cyclopentane Annulation
This involves forming the azetidine ring onto a cyclopentane precursor, followed by ring contraction or functionalization to achieve the spirocyclic structure.Route B & C: Cyclobutane Annulation
These approaches build the four-membered ring (cyclobutane) around an azetidine intermediate or vice versa, employing intramolecular cyclization reactions.
All routes utilize readily available starting materials and conventional transformations, minimizing chromatographic purification.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety is attached at the 2-position of the azaspiro ring, typically through alkylation or amidation reactions.
Alkylation of the Azaspiro Amine
Amidation and Carbamate Formation
- Amidation of the azaspiro amine with carboxylic acid derivatives activated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) is a common method to form amide linkages.
- Carbamate intermediates can be formed via reaction with triphosgene or 4-nitrophenyl carbamate reagents, followed by nucleophilic substitution with amines to install the acetic acid functionality.
Salt Formation: Hydrochloride Preparation
The free acid or amine forms of the compound are converted to their hydrochloride salts by reaction with hydrochloric acid in suitable solvents such as ethanol, ether, or acetonitrile. This step improves compound stability and solubility.
- Acid addition salts are formed by mixing the free base with HCl gas or aqueous HCl, followed by isolation of the crystalline hydrochloride.
- The process is typically performed under controlled temperature and solvent conditions to optimize yield and purity.
Representative Synthetic Procedure Summary
In-Depth Research Findings and Notes
- The spirocyclic core synthesis benefits from mild conditions and avoids harsh reagents, preserving stereochemistry and functional group integrity.
- Amidation reactions using EDCI/HOBt are highly efficient for coupling the azaspiro amine with carboxylic acids, yielding high purity products suitable for pharmaceutical applications.
- Carbamate intermediates provide versatile handles for further functionalization, allowing the introduction of diverse substituents on the spiro ring system.
- The hydrochloride salt form enhances compound handling and bioavailability, a common practice in drug development.
- Analytical characterization such as NMR, mass spectrometry, and melting point determination confirms the structure and purity of intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions
2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques and conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted spirocyclic compounds. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
The applications of 2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride are primarily in the field of antibacterial research, specifically as a congener of ciprofloxacin . This compound is a novel fluoroquinolone that has been synthesized and evaluated for its antibacterial properties .
Antibacterial Evaluation
- Congener of Ciprofloxacin The compound is related to ciprofloxacin, an established antibacterial agent, and has been investigated for its potential to combat ESKAPE bacteria .
- ESKAPE Pathogens ESKAPE bacteria include Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae . These pathogens are known for their antibiotic resistance, making the discovery of new antibacterial agents crucial .
- Minimum Inhibitory Concentration (MIC) The antibacterial activity of 2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride has been assessed by determining the minimum inhibitory concentration (MIC) against ESKAPE bacteria . The MIC values indicate the concentration of the compound needed to inhibit bacterial growth .
- Structure-Activity Relationship Research indicates that the antibacterial activity of the compound is influenced by its structural features. For example, a more compact spirocyclic periphery such as 6-azaspiro[3.4]octane results in potent antibacterial activity against some ESKAPE pathogens, comparable to that of ciprofloxacin .
- Specific Activity The compound has shown notable activity against Enterobacter cloacae, Staphylococcus aureus, and Enterococcus faecalis, with MIC values in the single-digit mg/mL range. However, it displayed virtually no activity against Pseudomonas aeruginosa . Activity against Klebsiella pneumoniae and Acinetobacter baumannii was particularly sensitive to the compound’s periphery . The azaspiro[3.4]octane periphery manifested itself as the lead compound active against five of the six pathogens (i.e., all except for Pseudomonas aeruginosa) of the ESKAPE panel .
Data Table: Antibacterial Activity
A study tested the susceptibility of ESKAPE bacteria to 2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride using the Kirby–Bauer disk diffusion method and determined the minimum inhibitory concentration (MIC) .
| Bacteria | MIC (mg/mL) |
|---|---|
| Enterobacter cloacae | Single-digit |
| Staphylococcus aureus | Single-digit |
| Enterococcus faecalis | Single-digit |
| Pseudomonas aeruginosa | No activity |
| Klebsiella pneumoniae | Varies |
| Acinetobacter baumannii | Moderate |
Note: Actual MIC values may vary based on specific experimental conditions and compound variations .
Mechanism of Action
The mechanism of action of 2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various biological targets, modulating their activity. This can lead to therapeutic effects, such as inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Positional Isomerism: Compounds like 6-Azaspiro[3.4]octane-2-carboxylic acid HCl and 6-Azaspiro[3.4]octane-8-carboxylic acid HCl share identical molecular formulas (C8H14ClNO2) but differ in the position of the carboxylic acid group. This positional variation impacts physicochemical properties; for example, the C8-substituted analog requires inert atmosphere storage, suggesting higher sensitivity to oxidation or moisture .
Heteroatom Incorporation: The introduction of oxygen (e.g., 7-Oxa-4-azaspiro[2.5]octane derivative) or sulfur (e.g., methylsulfonyl group) alters polarity and reactivity.
Salt Forms : Most analogs are hydrochloride salts, enhancing solubility. However, the absence of detailed melting/boiling points in the evidence limits direct stability comparisons.
Biological Activity
2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride is a compound characterized by its unique spirocyclic structure, which contributes to its distinct biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a spirocyclic framework that includes an azaspiro group, which is significant for its interaction with biological targets. The hydrochloride form enhances its solubility and stability in biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride against various pathogens. In particular, it has been evaluated against the ESKAPE pathogens, a group known for their resistance to antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 1-5 mg/mL | Moderate to High |
| Enterococcus faecalis | 1-5 mg/mL | Moderate to High |
| Klebsiella pneumoniae | 5-10 mg/mL | Moderate |
| Acinetobacter baumannii | 10-20 mg/mL | Low |
| Pseudomonas aeruginosa | >20 mg/mL | No activity |
The compound demonstrated significant activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values comparable to those of established antibiotics like ciprofloxacin. However, it showed limited efficacy against Pseudomonas aeruginosa, indicating a selective spectrum of activity .
The mechanism through which 2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride exerts its biological effects involves binding to specific enzymes and receptors within microbial cells. This interaction can inhibit essential metabolic pathways, leading to microbial growth inhibition .
The spirocyclic structure allows the compound to fit into enzyme active sites effectively, disrupting normal function and signaling pathways critical for microbial survival .
Study on Antibacterial Efficacy
In a comparative study, the antibacterial efficacy of several derivatives of 2-{6-azaspiro[3.4]octan-2-yl}acetic acid was assessed using the Kirby-Bauer disk diffusion method followed by MIC determination. The results indicated that compounds with a more compact spirocyclic structure exhibited enhanced antibacterial properties against Enterobacter cloacae and Staphylococcus aureus compared to their less compact counterparts .
Safety Profile and Cytotoxicity
Assessment of cytotoxicity revealed that while the compound is effective against bacterial pathogens, it exhibits relatively low cytotoxicity towards mammalian cells. This characteristic makes it an attractive candidate for further development as an antimicrobial agent .
Applications in Medicinal Chemistry
Given its promising biological activity, 2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride is being explored as a potential pharmaceutical intermediate in drug development. Its unique structure may lead to the synthesis of novel compounds with enhanced potency and selectivity against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves cyclization reactions to form the spirocyclic core, followed by functionalization. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .
- Temperature control : Reactions often proceed at 50–80°C to balance reaction rate and side-product formation .
- Acid hydrolysis : Hydrochloric acid is used for final salt formation, requiring stoichiometric optimization to avoid over-protonation .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to verify spirocyclic geometry and acetic acid moiety integration (e.g., characteristic shifts for the azaspiro NH at δ 3.2–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]: 192.08) and fragmentation patterns .
- Elemental analysis : Validate C, H, N, and Cl content (±0.3% tolerance) .
Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?
- Methodological Answer :
- Solubility profiling : Use shake-flask method in buffers (pH 1–10) with HPLC quantification .
- Stability studies : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS .
- Hygroscopicity testing : Dynamic vapor sorption (DVS) to evaluate moisture uptake, critical for storage recommendations (e.g., inert atmosphere) .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of derivatives be resolved?
- Methodological Answer :
- Dose-response assays : Compare EC values across studies to identify potency variations due to assay conditions (e.g., cell line differences) .
- Metabolic stability testing : Use liver microsomes to assess if observed contradictions arise from differential metabolism .
- Conformational analysis : X-ray crystallography or DFT calculations to correlate spirocyclic ring puckering with target binding .
Q. What strategies optimize synthetic yield during scale-up from milligram to gram quantities?
- Methodological Answer :
- Flow chemistry : Continuous processing reduces side reactions (e.g., epimerization) by precise control of residence time .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Q. How does the spirocyclic scaffold influence pharmacokinetic properties in preclinical models?
- Methodological Answer :
- LogP determination : Octanol-water partitioning to predict blood-brain barrier penetration (target: LogP ~1–3 for CNS activity) .
- Plasma protein binding : Equilibrium dialysis to assess unbound fraction, critical for efficacy .
- In vivo PK/PD modeling : Administer radiolabeled compound to track absorption/distribution in rodent models .
Q. What computational methods are effective for designing novel analogs with improved target selectivity?
- Methodological Answer :
- Molecular docking : Use crystal structures of target proteins (e.g., kinases, GPCRs) to prioritize substituents at the acetic acid position .
- Free-energy perturbation (FEP) : Predict binding affinity changes for azaspiro ring modifications .
- ADMET prediction : Tools like SwissADME to filter analogs with unfavorable toxicity or clearance profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
